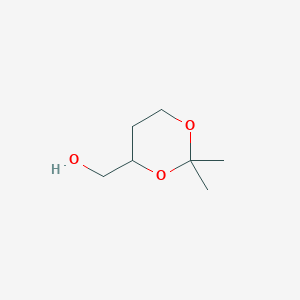

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol

Description

Contextualization within Cyclic Acetal (B89532) Chemistry and Glycerol (B35011) Derivatives

Cyclic acetals are formed by the reaction of a carbonyl compound (like an aldehyde or ketone) with a diol (a compound with two alcohol groups). libretexts.orgchemtube3d.com In the case of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol, the diol is glycerol and the ketone is acetone (B3395972). researchgate.netdntb.gov.ua This reaction, often catalyzed by an acid, results in the formation of the six-membered dioxane ring. rsc.orgresearchgate.net Cyclic acetals are generally more stable than their acyclic counterparts due to the chelate effect and are favored kinetically during formation. byjus.comlibretexts.org

The connection to glycerol is of paramount importance. Glycerol is a readily available and inexpensive by-product of biodiesel production. dntb.gov.uafrontiersin.org The transformation of this renewable feedstock into a more valuable chemical like this compound is a prime example of green chemistry and biorefinery concepts. foruchem.com This conversion not only utilizes a waste stream but also provides a gateway to a range of other useful glycerol derivatives. researchgate.net

Significance as a Chiral Synthon and Versatile Building Block in Synthetic Organic Chemistry

One of the most critical aspects of this compound is its chirality. The carbon atom at the 4-position of the dioxane ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol. epa.govnist.gov This inherent chirality makes it an invaluable chiral synthon .

A chiral synthon is a building block that introduces a specific stereochemistry into a target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect. By starting with a pure enantiomer of this compound, chemists can control the stereochemical outcome of their reactions, a process known as asymmetric synthesis. chemimpex.com

The versatility of this building block stems from the presence of the primary alcohol group (-CH2OH). This functional group can be easily modified through a variety of standard organic reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. google.comsigmaaldrich.com This allows for the construction of more complex molecular architectures.

Overview of Key Research Domains and Scholarly Significance

The utility of this compound extends across several key research areas:

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. chemimpex.comlookchem.com Its ability to introduce chirality is particularly important in drug development.

Fuel Additives: Solketal (B138546) has been extensively studied as a potential fuel additive for gasoline. foruchem.comfrontiersin.orgchemicalbook.com It can improve the octane (B31449) number and reduce the formation of gum. frontiersin.org

Green Solvents: Due to its low toxicity and biodegradability, it is considered a green solvent and is used in coatings, inks, and cleaning products. foruchem.com

Polymer Chemistry: It can be used as a monomer or a modifying agent in the production of specialty polymers. chemimpex.com

Flavor and Fragrance Industry: The compound and its derivatives find applications in the formulation of flavors and fragrances. chemimpex.com

The scholarly significance of this compound is underscored by the vast body of research dedicated to its synthesis and applications. Numerous studies have focused on optimizing its production from glycerol using various catalysts, including homogeneous and heterogeneous acid catalysts. researchgate.netrsc.org Furthermore, its application as a chiral building block in the total synthesis of complex natural products and pharmaceuticals is a recurring theme in the chemical literature.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol nist.govsigmaaldrich.com |

| Appearance | Clear colourless liquid chemicalbook.com |

| Boiling Point | 188.5 °C at 760 mmHg lookchem.com |

| Density | 1.034 g/cm³ lookchem.com |

| Flash Point | 80 °C lookchem.com |

| Water Solubility | Miscible lookchem.com |

| CAS Number | 100-79-8 (racemic) foruchem.com |

| 14347-78-5 ((R)-enantiomer) nist.govsigmaaldrich.com | |

| 22323-82-6 ((S)-enantiomer) lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethyl-1,3-dioxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFPDSDOOGPPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCC(O1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449107 | |

| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56476-33-6 | |

| Record name | (2,2-dimethyl-1,3-dioxan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol and Analogous 1,3 Dioxanes

Direct Acetalization and Ketalization Routes from Polyols and Carbonyl Compounds

The synthesis of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol, a six-membered ring ketal, and its five-membered ring isomer, (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), is predominantly achieved through the acid-catalyzed reaction of glycerol (B35011) with acetone (B3395972). mdpi.comfraunhofer.de This reaction is a key valorization pathway for glycerol, a byproduct of biodiesel production. frontiersin.orgresearchgate.netnih.gov The formation of these cyclic acetals serves as a method for protecting the hydroxyl groups of polyols. thieme-connect.de

Catalytic Systems and Their Impact on Regioselectivity and Yield

The choice of catalyst is paramount in directing the reaction towards the desired product, influencing both the yield and the regioselectivity between the five-membered (dioxolane) and six-membered (dioxane) rings. Acid catalysts are essential for this transformation. mdpi.comfrontiersin.org

Both Brønsted and Lewis acids are effective catalysts for this reaction. Homogeneous Brønsted acids like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid (p-TSA) have been widely used. mdpi.commdpi.com For instance, p-toluenesulfonic acid has been employed in the acetalization of glycerol with acetaldehyde. mdpi.com The reaction mechanism with Brønsted acids involves the protonation of the carbonyl group, which facilitates a nucleophilic attack by the hydroxyl groups of the polyol. mdpi.comnih.gov

Lewis acid catalysts, such as zirconium tetrachloride, also play a significant role. Studies have shown that Lewis acids can be more effective than Brønsted acids for this ketalization. researchgate.net The mechanism with Lewis acids involves the coordination of the metal cation to the carbonyl oxygen, activating it for nucleophilic attack. nih.gov Mesoporous silicates containing Lewis acidic metals like Zr, Hf, and Sn have demonstrated high efficiency in the conversion of glycerol to solketal (B138546). rsc.orgrug.nl Specifically, Hf-TUD-1, a novel mesoporous silicate, has shown superior conversion and turnover rates. rsc.orgrug.nl The effectiveness of these catalysts is attributed to their acidity, large pore size, and high surface area. rsc.orgrug.nl

The comparative performance of various acid catalysts is detailed in the table below.

| Catalyst Type | Example Catalyst | Reactants | Conversion (%) | Selectivity (%) | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Glycerol, Acetaldehyde | - | - | mdpi.com |

| Brønsted Acid | Sulfuric Acid | Glycerol, Acetone | >80 | - | upnyk.ac.id |

| Lewis Acid | Zr-TUD-1 | Glycerol, Acetone | High | High | rsc.orgrug.nl |

| Lewis Acid | Hf-TUD-1 | Glycerol, Acetone | High | High | rsc.orgrug.nl |

| Lewis Acid | Sn-MCM-41 | Glycerol, Acetone | High | High | rsc.orgrug.nl |

| Solid Acid | Sulphated Zr-MCM-41 | Glycerol, Acetone | 94.82 | 99 (for solketal) | digitellinc.com |

Conversion and selectivity data are highly dependent on specific reaction conditions.

To overcome the challenges associated with homogeneous catalysts, such as corrosion and separation difficulties, significant research has focused on heterogeneous and solid acid catalysts. mdpi.commdpi.com These catalysts are easily separable from the reaction mixture, making them more environmentally and economically viable. mdpi.com

A wide array of solid acid catalysts have been investigated, including:

Zeolites : Zeolites like Hβ and MMT-K10 have been used for the acetalization of glycerol. frontiersin.org Modified mordenite (B1173385) catalysts have achieved as high as 99% yield of solketal under mild conditions. acs.org

Ion-exchange resins : Amberlyst-36 and Amberlyst-15 are effective solid acid catalysts for this reaction. frontiersin.orgnacatsoc.org

Heteropolyacids : Supported heteropolyacids are also utilized in glycerol acetalization. frontiersin.orgmdpi.com H3PW12O40 has been shown to be highly active and selective for the five-membered ring product. researchgate.net

Metal oxides : Mixed oxides such as TiO2–SiO2 have demonstrated good catalytic activity, with the Brønsted acid sites generated upon water adsorption being crucial for the reaction. mdpi.com

Sulfated zirconia and modified MCM-41 : Sulphate modified Al-MCM-41 and Zr-MCM-41 have shown high catalytic activity, emphasizing the role of Lewis acid sites. digitellinc.com

Carbon-based catalysts : Functionalized carbon materials, including those derived from biomass, have emerged as effective catalysts. mdpi.commdpi.com Reduced graphene oxide has shown significant catalytic activity. mdpi.com

The performance of several heterogeneous catalysts is summarized below.

| Catalyst | Reactants | Conversion (%) | Selectivity (%) | Key Findings | Reference |

| Modified Mordenite | Crude Glycerol, Acetone | 99 (yield) | - | Metal-free, moisture-tolerant, and recyclable. | acs.org |

| Amberlyst-36 | Glycerol, Acetone/Benzaldehyde (B42025)/Furfural | >62 | - | Effective in various solvents. | frontiersin.org |

| Hβ Zeolite | Glycerol, Benzaldehyde | - | - | Used with chloroform (B151607) as a solvent. | frontiersin.org |

| Sulphated Zr-MCM-41 (SZM) | Glycerol, Acetone | 94.82 | 99 (for solketal) | High activity attributed to a higher number of Lewis acid sites. Stable for 5 cycles. | digitellinc.com |

| Reduced Graphene Oxide (rGO) | Glycerol, Acetone | ~66 | - | 30 times more efficient than homogeneous p-TSA. | mdpi.com |

Organic acids, such as p-toluenesulfonic acid, are often used as homogeneous catalysts. mdpi.com They are considered less aggressive to equipment than mineral acids and can sometimes be removed by distillation. mdpi.com A patent describes a method for the solvent-free synthesis of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol using an organic acid catalyst to replace inorganic acids, achieving a yield of 99.3%. google.com

Reaction Condition Optimization for Enhanced Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of the synthesis of this compound and its analogues. Key parameters include temperature, reactant molar ratio, and the removal of water, which is a byproduct of the reaction. frontiersin.org

A significant trend in the synthesis of these compounds is the move towards greener and more sustainable methods. researchgate.net Solvent-free reaction conditions are a key aspect of this approach. google.com The absence of a solvent reduces waste and simplifies the purification process. Several studies have reported successful synthesis under solvent-free conditions. google.comresearchgate.net For example, H3PW12O40 heteropolyacid has been used for glycerol ketalization at room temperature without an auxiliary solvent. researchgate.net

Environmentally friendly catalysts are also a major focus. This includes the use of biodegradable and abundant materials like clay-based catalysts and biomass-derived carbon catalysts. mdpi.comresearchgate.netmdpi.com A green catalytic membrane made from polyvinyl alcohol (PVA) and poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) has been developed for solketal synthesis, achieving a 97.1% yield in just 10 minutes. researchgate.net The use of crude glycerol directly from biodiesel production further enhances the sustainability of the process. researchgate.netacs.org

Continuous Water Removal Techniques (e.g., Dean-Stark Apparatus)

The formation of 1,3-dioxanes is an equilibrium reaction that produces water as a byproduct. rsc.org To drive the reaction towards completion and achieve high yields, continuous removal of this water is essential. The Dean-Stark apparatus is a commonly employed piece of laboratory glassware for this purpose. rsc.orgwikipedia.org

The reaction is typically conducted under reflux in a solvent that forms an azeotrope with water and is less dense than water. rsc.org As the azeotrope boils and condenses, it collects in the graduated tube of the Dean-Stark trap. Here, the water separates and sinks to the bottom, while the organic solvent overflows and returns to the reaction flask. wikipedia.org This continuous removal of water effectively shifts the equilibrium towards the formation of the 1,3-dioxane (B1201747) product.

For instance, the synthesis of 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane (B12833512) involves heating a mixture of 1-bromo-3-chloro-2,2-dimethoxypropane (B1596636) and 1,3-propanediol (B51772) with a catalytic amount of sulfuric acid, using a Dean-Stark apparatus to remove the methanol (B129727) byproduct. orgsyn.org Similarly, the synthesis of 1,3-dioxan-5-one (B8718524) derivatives from glycerol and benzaldehyde utilizes a Dean-Stark trap to remove the water formed during the reaction. google.comgoogle.com

Mechanistic Insights into 1,3-Dioxane Ring Formation

The formation of the 1,3-dioxane ring is a reversible acid-catalyzed process. The generally accepted mechanism involves the following key steps:

Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the diol: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

Proton transfer and water elimination: A proton is transferred from the newly formed hydroxyl group to one of the other hydroxyl groups. The resulting protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, forming a resonance-stabilized carbocation.

Intramolecular cyclization: The remaining hydroxyl group of the diol attacks the carbocation, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step is the deprotonation of the oxonium ion to regenerate the acid catalyst and yield the 1,3-dioxane product.

The conformation of 1,3-dioxanes has been extensively studied, with the chair-like conformation being the most stable, similar to cyclohexane (B81311) rings. thieme-connect.de However, the C-O bonds are shorter than C-C bonds, leading to more significant diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, equatorial substituents at the C2 position are generally thermodynamically favored. thieme-connect.de An exception to this is observed in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position of the alkoxy group. thieme-connect.de

Stereoselective and Enantioselective Synthesis

The synthesis of chiral 1,3-dioxanes is a powerful tool in asymmetric synthesis, allowing for the creation of stereochemically defined molecules. thieme-connect.de

Asymmetric Synthesis Approaches utilizing Chiral Precursors and Auxiliaries

A primary strategy for asymmetric synthesis involves the use of chiral, non-racemic starting materials. Chiral acetals derived from optically active 1,3-diols are frequently employed, as 1,3-dioxanes often provide higher stereoselectivity compared to their 1,3-dioxolane (B20135) counterparts. thieme-connect.de Furthermore, the removal of the chiral auxiliary is often easier with 1,3-diols. thieme-connect.de

A notable example is the use of both enantiomers of pentane-2,4-diol, which are commercially available and widely used in the synthesis of chiral acetals. thieme-connect.de The resulting chiral 1,3-dioxanes can then be used to direct the stereochemical outcome of subsequent reactions.

Enzymatic Resolution and Biocatalytic Pathways

Enzymatic methods offer a highly selective approach to obtaining enantiomerically pure 1,3-dioxanes. Lipases are commonly used enzymes for the kinetic resolution of racemic mixtures. For instance, the racemic mixture of (2,2-dimethyl-1,3-dioxolan-4-yl)methanol can be treated with various lipases and carboxylic acids or their vinyl esters to achieve enantiopure solketal esters. researchgate.net Lipases from Rhizopus oryzae and Pseudomonas fluorescens have shown excellent enantiomeric excess in these resolutions. researchgate.net

Biocatalytic pathways are also being explored for the synthesis of chiral heterocycles. While the direct enzymatic synthesis of this compound is not extensively documented, research into related systems provides valuable insights. For example, studies on the in vitro metabolism of 1,3-dioxane derivatives of theophylline (B1681296) have shown that enzymatic ring cleavage can occur through oxidation of the acetal (B89532) carbon, leading to an ester. nih.gov This demonstrates the potential for enzymatic modification of the 1,3-dioxane ring. Furthermore, biosynthetic pathways involving enzymes like heterocyclases are being investigated for their ability to form various chiral saturated oxygen heterocycles, including 1,4-dioxanes, with high stereoselectivity. acs.org

Control of Diastereoselectivity in 1,3-Dioxane Systems

Controlling diastereoselectivity is crucial in the synthesis of complex molecules containing the 1,3-dioxane scaffold. The stereochemical outcome of reactions can be influenced by various factors, including the choice of reactants, catalysts, and reaction conditions.

For instance, the base-catalyzed intramolecular conjugate addition of hemiacetal-derived alkoxide nucleophiles can lead to the diastereoselective synthesis of protected syn-1,3-diols. acs.org In another example, the placement of a benzyloxy group gamma to a silicon moiety in a chiral allylsilane was found to reverse the diastereoselectivity in intramolecular reactions, leading to the thermodynamically favored trans products. nih.gov This effect is attributed to the interaction of the ether oxygen with an incipient β-silyl carbocation. nih.gov

Indirect and Multi-step Synthetic Pathways to the 1,3-Dioxane-4-yl Scaffold

In addition to direct cyclization methods, indirect and multi-step pathways can be employed to construct the 1,3-dioxane-4-yl scaffold, often as part of the synthesis of more complex target molecules. These routes can offer advantages in terms of stereocontrol and the introduction of diverse functionalities.

One such approach involves the regioselective ring-opening of other cyclic acetals or related structures. researchgate.netugent.be For example, carbohydrate-derived systems can be manipulated through a series of protection, deprotection, and ring-opening steps to ultimately yield a 1,3-dioxane structure. researchgate.netugent.be

Another strategy involves building the scaffold through a series of carbon-carbon bond-forming reactions. For example, the synthesis of a key intermediate for Atorvastatin, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, has been achieved through various multi-step sequences. researchgate.netgoogle.com One route utilizes a Henry reaction between nitromethane (B149229) and a chiral aldehyde, followed by acetylation and reduction. researchgate.net Another approach involves a Blaise reaction and subsequent hydrogenation. These multi-step syntheses allow for the precise installation of stereocenters and functional groups required for the final complex molecule.

The synthesis of spirocyclic indolin-3-ones, which contain a 1,3-dioxane-like spiro-fused ring, can be achieved through a gold(I)-catalyzed cascade cyclization of azido-alkynes. acs.org This method proceeds stereoselectively to give a single diastereomer.

Furthermore, the synthesis of β-phenylalanine derivatives containing a 1,3-dioxane moiety has been accomplished through a multi-step sequence starting from β-phenylalanine. mdpi.com These examples highlight the versatility of multi-step synthetic strategies in accessing complex molecules incorporating the 1,3-dioxane-4-yl scaffold.

Strategies from Carbohydrate-Derived Precursors

Carbohydrates represent a readily available and stereochemically rich source of chiral starting materials for the synthesis of a wide variety of organic compounds, including 1,3-dioxanes. The inherent stereochemistry of sugars can be effectively transferred to the target molecules, making this approach highly valuable for asymmetric synthesis. The formation of 1,3-dioxane rings from carbohydrates typically involves the protection of vicinal diols, followed by manipulation of the remaining functional groups.

The regioselectivity of forming 1,3-dioxane or 1,3-dioxolane rings from carbohydrate-derived polyols can be influenced by the reaction conditions and the stereochemical arrangement of the hydroxyl groups. psu.edu For instance, the benzylidenation of 1-C-substituted L-threo-glycerols with benzaldehyde and zinc chloride as a catalyst predominantly yields the 1,3-dioxane. psu.edu Conversely, under different conditions, such as using dimethyl sulfoxide (B87167) and sulfuric acid, the corresponding 1,3-dioxolane can be the major product. psu.edu The stability of the resulting ring system, where bulky substituents preferentially occupy equatorial positions, often dictates the product distribution. psu.edu

A general strategy for the synthesis of this compound from a carbohydrate precursor, such as a D-mannose derivative, would involve the selective protection of the 4,6-hydroxyl groups as a 2,2-dimethyl-1,3-dioxane (B13969650). This can be achieved by reacting the carbohydrate with acetone or a related acetal-forming reagent in the presence of an acid catalyst. Subsequent oxidative cleavage of the C1-C2 bond and reduction of the resulting aldehyde at C1 would yield the desired this compound.

| Precursor Type | Reagents and Conditions | Product Type | Key Feature |

| 1-C-Substituted L-threo-glycerols | Benzaldehyde, ZnCl2 | 1,3-Dioxane | Thermodynamic control favors the more stable dioxane ring. psu.edu |

| 1-C-Substituted L-threo-glycerols | Benzaldehyde, DMSO, H2SO4 | 1,3-Dioxolane | Kinetic control can lead to the formation of the dioxolane ring. psu.edu |

| Polyols (e.g., from sugars) | Acetone, Acid Catalyst | 2,2-Dimethyl-1,3-dioxane | Protection of 1,3-diols. |

Utilization of 2,3-Dihydroxysuccinic Acid Derivatives

2,3-Dihydroxysuccinic acid, commonly known as tartaric acid, is another valuable chiral pool starting material for the synthesis of enantiomerically pure compounds. Its C2-symmetrical structure provides a powerful platform for the construction of various chiral molecules, including 1,3-dioxane derivatives. The synthesis of 1,3-dioxanes from tartaric acid derivatives typically involves the reduction of the carboxylic acid functionalities to primary alcohols, followed by cyclization with a ketone or an equivalent reagent.

A well-established route involves the conversion of L-tartaric acid to 1,4-di-O-benzyl-L-threitol. orgsyn.org This transformation proceeds via the formation of dimethyl 2,3-O-isopropylidene-L-tartrate, which is then reduced with a hydride reagent like lithium aluminum hydride to afford 2,3-O-isopropylidene-L-threitol. orgsyn.org Subsequent benzylation of the primary hydroxyl groups and removal of the isopropylidene protecting group yields the desired 1,4-diol. This diol can then be reacted with acetone or 2,2-dimethoxypropane (B42991) under acidic conditions to furnish the corresponding 2,2-dimethyl-1,3-dioxane.

| Starting Material | Key Transformation Steps | Intermediate | Final Product Class |

| L-Tartaric Acid | 1. Esterification and Acetal Formation 2. Reduction 3. Deprotection | 2,3-O-Isopropylidene-L-threitol | 1,3-Diol |

| 1,3-Diol | Cyclization with Acetone/Acid Catalyst | - | 2,2-Dimethyl-1,3-dioxane |

The development of methods for the reductive dimerization of α-ketoesters also provides access to 2,3-disubstituted tartaric acid derivatives, which can serve as precursors to a wider range of substituted 1,3-dioxanes. acs.org

Advanced Coupling and Cyclization Reactions (e.g., Blaise Reaction)

The Blaise reaction, a zinc-mediated coupling of an α-haloester with a nitrile, traditionally yields β-enamino esters or β-keto esters upon workup. jk-sci.com While not a direct method for 1,3-dioxane synthesis, the functional groups present in the Blaise reaction products offer versatile handles for subsequent transformations, including the construction of heterocyclic systems. pondiuni.edu.in

A plausible strategy to synthesize a 1,3-dioxane derivative utilizing a Blaise reaction would involve the reaction of a nitrile containing a protected hydroxyl group with an α-haloester. The resulting β-keto ester could then undergo a series of transformations. For instance, reduction of the ketone would generate a 1,3-diol functionality. Subsequent cyclization of this diol with a suitable ketone, such as acetone, would lead to the formation of the desired 1,3-dioxane ring.

Recent advancements have focused on improving the efficiency and scope of the Blaise reaction, including the use of activated zinc and flow chemistry protocols. jk-sci.comrsc.org Furthermore, intramolecular variations of the Blaise reaction have been developed for the synthesis of nitrogen-containing heterocycles, demonstrating the versatility of the reaction intermediates in cyclization processes. nih.govacs.org

| Reaction | Reactants | Intermediate Product | Potential Application for 1,3-Dioxane Synthesis |

| Blaise Reaction | Nitrile, α-Bromoester, Zinc | β-Enamino ester or β-Keto ester | The keto group can be reduced to a hydroxyl, forming part of a 1,3-diol for subsequent cyclization. jk-sci.compondiuni.edu.in |

| Intramolecular Blaise Reaction | ω-Haloalkyl nitrile, Reformatsky reagent | Exo-cyclic enaminoester | Demonstrates the utility of Blaise intermediates in forming cyclic structures. nih.gov |

Chemical Transformations and Derivatization of 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol

Modifications of the Primary Hydroxyl Functionality

The primary hydroxyl group in (2,2-Dimethyl-1,3-dioxan-4-yl)methanol is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of its molecular framework.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound readily undergoes esterification. A common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid or tosic acid, to form an ester and water. masterorganicchemistry.com This equilibrium-driven reaction often utilizes an excess of the alcohol to maximize the yield of the ester. masterorganicchemistry.com For instance, the reaction of (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol with benzoyl chloride can yield (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane. sigmaaldrich.com

Etherification of the hydroxyl group can also be achieved through various synthetic routes. One common method involves the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Reaction Type |

| (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Benzoyl chloride | (R)-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane | Esterification sigmaaldrich.com |

| (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | Methylating agent | Methylated ether derivative | Etherification biosynth.com |

Controlled Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the conversion to the corresponding aldehyde, 2,2-dimethyl-1,3-dioxolane-4-formaldehyde. google.com

For the oxidation to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent are employed. These more vigorous conditions ensure the complete oxidation of the primary alcohol. organic-chemistry.org It is important to note that under strongly acidic conditions, some oxidizing agents may also cleave the acetal (B89532) protecting group. organic-chemistry.org

Table 2: Oxidation Reactions of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 2,2-dimethyl-1,3-dioxolane-4-formaldehyde google.com |

| This compound | Potassium permanganate (KMnO4) | (2,2-Dimethyl-1,3-dioxan-4-yl)carboxylic acid |

Nucleophilic Displacement of Activated Hydroxyl Groups (e.g., sulfonates, halides)

To facilitate nucleophilic substitution, the hydroxyl group of this compound is often converted into a better leaving group. A common strategy is the formation of a sulfonate ester, such as a tosylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. researchgate.netmdpi.com The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. For example, ((S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate) has been synthesized for this purpose. sigmaaldrich.com

The activated hydroxyl group can then undergo nucleophilic displacement with various nucleophiles, including halides, azides, and cyanides, to introduce new functionalities into the molecule.

Table 3: Activation and Nucleophilic Displacement

| Starting Material | Activating Agent | Nucleophile | Product |

| This compound | p-Toluenesulfonyl chloride | Halide ion (e.g., Cl-, Br-, I-) | Halo-derivative |

| This compound | p-Toluenesulfonyl chloride | Azide ion (N3-) | Azido-derivative |

| This compound | p-Toluenesulfonyl chloride | Cyanide ion (CN-) | Cyano-derivative |

Halogenation Reactions (e.g., Chloromethylation) and Subsequent Derivatizations

Direct halogenation of the primary hydroxyl group can be achieved using various reagents. For instance, thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the alcohol to the corresponding alkyl chloride or bromide.

A notable derivative is (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tBu Ester, which serves as an intermediate for HMG-CoA reductase inhibitors. scbt.com The chloromethyl group in this compound is susceptible to nucleophilic substitution, allowing for further derivatization. For example, it can be converted to other esters, such as (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. nih.gov

Table 4: Halogenation and Subsequent Derivatizations

| Starting Material | Reagent(s) | Product |

| This compound | Thionyl chloride (SOCl2) | (Chloromethyl)-2,2-dimethyl-1,3-dioxane |

| (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tBu Ester | Acetic acid | (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester nih.gov |

Transformations Involving the Acetal Moiety

The acetal group in this compound serves as a protecting group for a diol functionality. Its selective removal is a crucial step in many synthetic pathways.

Selective Deprotection Strategies

The deprotection of the acetal group is typically accomplished through acid-catalyzed hydrolysis. organic-chemistry.org This process involves the treatment of the compound with an aqueous acid, which cleaves the acetal and regenerates the diol. organic-chemistry.org Various acidic catalysts can be employed, ranging from mineral acids to Lewis acids. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. For example, cerium(III) triflate in wet nitromethane (B149229) offers a mild and chemoselective method for cleaving acetals at nearly neutral pH. organic-chemistry.org Another approach involves transacetalization, where the acetal is treated with acetone (B3395972) in the presence of an acid catalyst. organic-chemistry.org

Table 5: Acetal Deprotection Methods

| Reagent/Catalyst | Conditions | Advantage |

| Aqueous acid (e.g., HCl, H2SO4) | Varies | Standard and effective method organic-chemistry.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Mild and chemoselective organic-chemistry.org |

| Indium(III) trifluoromethanesulfonate | Acetone, room temperature or microwave | Neutral conditions, good to excellent yields organic-chemistry.org |

| Iodine | Neutral conditions | Convenient and rapid organic-chemistry.org |

Ring-Opening Reactions and Subsequent Functionalization

The 1,3-dioxane (B1201747) ring of this compound, a protected form of glycerol (B35011), can be selectively opened to yield mono-protected diols, which are valuable intermediates in organic synthesis. The regioselectivity of this ring-opening is highly dependent on the reagents and reaction conditions employed. Reductive ring-opening methods are commonly utilized, leading to the formation of ether-protected glycerol derivatives.

The cleavage of the acetal can be directed to one of the two C-O bonds within the dioxane ring, leading to different regioisomers. The outcome is often governed by factors such as steric hindrance and the ability of the reagents to form chelated intermediates. researchgate.net

A variety of reducing agents have been shown to be effective for the regioselective ring-opening of related 1,3-dioxane systems in carbohydrate chemistry, and these principles can be applied to this compound. researchgate.net For instance, the combination of a Lewis acid with a hydride source is a common strategy. The Lewis acid coordinates to one or both of the oxygen atoms in the dioxane ring, activating the acetal for nucleophilic attack by the hydride. researchgate.net

Key reagents and their general effects on the regioselectivity of 1,3-dioxane ring-opening include:

DIBALH (Diisobutylaluminium hydride) : This reagent often leads to the hydride attacking the less sterically hindered oxygen atom of the acetal. researchgate.net

LiAlH₄-AlCl₃ : This combination reagent can provide different regioselectivity compared to DIBALH, sometimes favoring cleavage at the more hindered position depending on the substrate's conformational and electronic properties. researchgate.net

Sodium Cyanoborohydride (NaBHCN) : In conjunction with an acid, this reagent can also be used for regioselective reductive ring-opening. researchgate.net However, its use requires caution due to the potential release of toxic hydrogen cyanide. researchgate.net

The functionalization is achieved when the ring is opened, revealing a free hydroxyl group while the other remains protected as an ether, allowing for subsequent selective chemical transformations at the newly liberated position.

| Reagent System | General Outcome/Regioselectivity | Reference |

| Lewis Acids and Hydride Sources | Cleavage of the acetal C-O bond to yield a mono-protected diol (ether). | researchgate.net |

| DIBALH | Tends to attack at the less sterically hindered oxygen atom. | researchgate.net |

| LiAlH₄-AlCl₃ | Regioselectivity is dependent on substrate structure; can favor attack at the more hindered position. | researchgate.net |

| NaBHCN / Acid | Effective for reductive opening, but with significant safety considerations. | researchgate.net |

Beyond simple reductive cleavage, the principle of ring-opening can be extended to polymerization. The ring-opening polymerization (ROP) of related cyclic esters, such as glycidyl (B131873) esters, provides a pathway to glycerol-based polyethers. researchgate.netrsc.org This process involves the controlled opening of the cyclic monomer to form a linear polymer, effectively functionalizing the glycerol backbone into a macromolecular structure with tailored properties. rsc.org

Formation of Coordination Complexes with Metal Centers

This compound, also known as solketal (B138546), possesses oxygen atoms in its hydroxyl group and two ether linkages within the dioxane ring, which can act as coordination sites for metal centers. The formation of such coordination complexes is a critical aspect of the catalytic synthesis of the molecule itself and its subsequent reactions.

The synthesis of solketal from glycerol and acetone is frequently catalyzed by metal complexes, where the metal center plays a pivotal role in activating the substrates. mdpi.com Iron(III) complexes, in particular, have been studied for this purpose. mdpi.com In these catalytic systems, the Fe(III) ion is proposed to coordinate with the carbonyl oxygen of acetone. This coordination activates the acetone, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol, thereby facilitating the ketalization reaction that forms the 1,3-dioxolane (B20135) ring (a related isomer) or the 1,3-dioxane ring. mdpi.com

A detailed kinetic study of solketal synthesis using a specific iron(III) complex, FeCl₃(1-NO₂), hypothesized a mechanism involving the formation of an activated form of the catalyst that then reacts with glycerol. mdpi.com This interaction is a transient coordination complex that is central to the catalytic cycle. mdpi.com

Heterogeneous catalysts based on various metals have also been developed for solketal synthesis, demonstrating the broad applicability of metal coordination in this chemistry. nih.govrsc.org Metal-modified ZSM-5 zeolites, where the metal (M) can be Fe, Co, Ni, Cu, or Zn, are effective catalysts. nih.gov Among these, Cu-ZSM-5 was found to be highly efficient, achieving 99% glycerol conversion with 96% selectivity for solketal under optimized conditions. nih.gov The activity of these catalysts relies on the Lewis acidity of the incorporated metal centers. Similarly, highly acidic solid catalysts prepared from zinc aluminate (ZnAl₂O₄) modified with transition metal oxides like ZrO₂ and TiO₂ have shown excellent activity and selectivity in solketal production. rsc.org

The table below summarizes the performance of various metal-based catalysts in the synthesis of solketal, illustrating the crucial role of metal-ligand interactions.

| Catalyst | Metal Center(s) | Glycerol Conversion (%) | Solketal Selectivity/Yield (%) | Reference |

| FeCl₃ | Iron | 92 | 88 (Selectivity) | |

| Cu-ZSM-5 | Copper | 99 | 96 (Selectivity) | nih.gov |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | Zinc, Zirconium | 99.3 | 98 (Yield) | rsc.org |

| SO₄²⁻/ZnAl₂O₄–TiO₂ | Zinc, Titanium | 83 | 81 (Yield) | rsc.org |

These examples underscore the ability of the oxygen atoms in the precursors to this compound, and by extension the molecule itself, to form coordination complexes with a range of metal centers, a property that is fundamental to its synthesis and potential catalytic applications.

Mechanistic Investigations and Reaction Dynamics in 1,3 Dioxane Chemistry

Elucidation of Reaction Mechanisms in Acetal (B89532) Formation and Exchange

The formation of 1,3-dioxanes, which are cyclic acetals, typically proceeds through the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. wikipedia.org For (2,2-Dimethyl-1,3-dioxan-4-yl)methanol, this involves the reaction of glycerol (B35011) with acetone (B3395972). The generally accepted mechanism involves two main reversible steps. researchgate.net First, the carbonyl compound is protonated by an acid catalyst, which enhances its electrophilicity. The diol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate. researchgate.net This is followed by an intramolecular cyclization, where a second hydroxyl group of the diol attacks the protonated hemiacetal, leading to the elimination of a water molecule and the formation of the 1,3-dioxane (B1201747) ring. researchgate.net

The reaction is an equilibrium process. sfu.ca To drive the reaction towards the formation of the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation or the use of drying agents like orthoesters. thieme-connect.de Orthoesters can also participate in the reaction by first forming an acyclic acetal, which then undergoes transacetalization with the diol to form the cyclic acetal. thieme-connect.de

Transacetalization, or acetal exchange, is a related process where an existing acetal reacts with a different diol or carbonyl compound under acidic conditions to form a new acetal. This reaction also proceeds through protonation and nucleophilic attack, highlighting the reversible nature of acetal formation.

A plausible stepwise mechanism for 1,3-dioxane ring formation is illustrated below:

Hemiacetal Formation: The process begins with the formation of a hemiacetal.

Intramolecular oxa-Michael Reaction: This is followed by an intramolecular oxa-Michael reaction. researchgate.net

The selectivity of acetalization with polyols is influenced by whether the reaction is under kinetic or thermodynamic control. thieme-connect.de Generally, under thermodynamic control, aldehydes preferentially react with 1,3-diols to form 1,3-dioxanes, while ketones favor reaction with 1,2-diols to yield 1,3-dioxolanes. thieme-connect.de This preference is attributed to the destabilization of ketone-derived 1,3-dioxanes by the presence of an axial substituent on the dioxane ring. thieme-connect.de

Kinetic Studies of Decomposition and Stability of Cyclic Acetals

The stability of cyclic acetals like this compound is a critical aspect of their chemistry. Generally, 1,3-dioxanes are stable under basic, reductive, and oxidative conditions. thieme-connect.de However, they are labile towards Brønsted or Lewis acids. thieme-connect.depearson.com

Kinetic studies on the thermal decomposition of related cyclic acetals, such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691), have shown that these reactions are typically unimolecular and follow first-order kinetics. researchgate.net The decomposition often proceeds through a stepwise mechanism. For instance, the gas-phase thermal decomposition of 2,2-dimethyl-1,3-dioxolane yields acetone and acetaldehyde, with the reaction being homogeneous and unimolecular in the presence of a free radical suppressor. researchgate.net

The stability of glycerol-based acetals and ketals to hydrolysis is dependent on both the starting carbonyl compound and the ring size. core.ac.uk In acidic media, acetals have been found to be more stable than ketals. core.ac.uk For glycerol acetals derived from benzaldehyde (B42025), the six-membered dioxane ring is significantly more stable than the five-membered dioxolane ring at low pH. core.ac.uk The autoxidation stability of formaldehyde (B43269) and acetone-derived acetals is high. core.ac.uk

A study on the acetalization reaction between glycerol and formaldehyde using an acidic ion exchange resin revealed high thermodynamic limitations, with glycerol conversions reaching around 50% with a stoichiometric feed ratio at 353 K. researchgate.net

The table below summarizes the kinetic parameters for the thermal decomposition of some cyclic acetals.

| Compound | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (log k) |

| 2-methyl-1,3-dioxolane | 459-490 | 46-113 | (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) |

| 2,2-dimethyl-1,3-dioxolane | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) |

| Cyclopentanone ethylene (B1197577) ketal | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) |

Data from a study on the gas-phase thermal decomposition of these compounds. researchgate.net

Isomerization and Tautomeric Equilibria in Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes, including this compound, exist in conformational and configurational isomers. The 1,3-dioxane ring preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de However, the C-O bonds are shorter than C-C bonds, leading to more significant diaxial interactions between substituents at the C2 and C4/C6 positions. thieme-connect.de Consequently, equatorial substituents at the C2 position are thermodynamically favored. thieme-connect.de

In the case of this compound, which is derived from glycerol, there is the possibility of forming two different ring isomers: a six-membered 1,3-dioxane ring or a five-membered 1,3-dioxolane (B20135) ring. The reaction of glycerol with formaldehyde, for instance, produces a mixture of 1,3-dioxan-5-ol (B53867) and 1,3-dioxolane-4-methanol. researchgate.net The conversion of the 1,3-dioxolane isomer to the 1,3-dioxane isomer has been observed. researchgate.net

Studies on the conformational isomerization of 4-methyl-1,3-dioxane (B1663929) have shown that the potential energy surface contains a principal minimum corresponding to the equatorial chair conformer and local minima for the axial chair conformer and various flexible forms. researchgate.net The chair conformer of 1,3-dioxane is significantly more stable than the twist conformers. researchgate.net

The position of equilibrium between diastereomeric 5-substituted-2-phenyl-1,3-dioxanes can be influenced by the solvent and the presence of salts like lithium bromide. acs.org This effect is attributed to lithium ion complexation, which can stabilize axial isomers for certain substituents. acs.org

Exploration of Intermolecular and Intramolecular Reaction Pathways (e.g., cycloadditions)

Beyond formation and isomerization, 1,3-dioxanes can participate in various intermolecular and intramolecular reactions. Intramolecular reactions involve two functional groups within the same molecule reacting with each other. masterorganicchemistry.com For a molecule like this compound, the hydroxyl group can potentially participate in intramolecular reactions.

Cycloaddition reactions are a key class of intermolecular reactions. For example, the double bond in 1,3-dioxins can undergo [2+2] cycloaddition reactions to form annulated 1,3-dioxanes. thieme-connect.de 1,3-dipolar cycloadditions are another important route for synthesizing five-membered heterocycles. wikipedia.org While not directly involving the saturated ring of this compound, these reactions highlight the broader reactivity of related unsaturated systems.

The regioselective ring opening of 1,3-dioxane-type acetals, particularly in carbohydrate chemistry, is a powerful tool for the selective manipulation of hydroxyl groups. researchgate.net This reaction can be considered a form of intermolecular reaction where a reagent attacks the acetal, leading to cleavage of one of the C-O bonds within the ring.

Analysis of Undesired Side Reactions and Polymerization Phenomena

During the synthesis of 1,3-dioxanes, several side reactions can occur. One common side reaction is double bond migration when using unsaturated carbonyl compounds. thieme-connect.de The use of more reactive diols, such as 2,2-dimethylpropane-1,3-diol, can allow for milder reaction conditions and help to avoid this issue. thieme-connect.de

The cationic polymerization of 1,3-dioxolane and 1,3-dioxepane (B1593757) is a known phenomenon that can be considered an undesired side reaction in the context of small molecule synthesis. cdnsciencepub.com This polymerization is prone to cyclization of the polymer chains. researchgate.net The mechanism can proceed through an Active Chain End (ACE) or an Active Monomer (AM) pathway. researchgate.net In the cationic ring-opening polymerization of 1,3-dioxolane, the formation of cyclic structures can be reduced by favoring the Active Monomer mechanism. researchgate.net However, competition with the Active Chain End mechanism can still lead to side reactions. researchgate.net The presence of a diol in the polymerization of 1,3-dioxolane can lead to the formation of linear polymer chains. researchgate.net

In some cases, the polymerization of cyclic acetals is a desired outcome for the production of polyacetal resins. However, when the goal is the synthesis of a discrete molecule like this compound, polymerization represents a loss of yield and a complication in purification. The ceiling temperature for the bulk polymerization of 1,3-dioxolane is around 150°C, which is significantly higher than that of tetrahydrofuran, indicating that cyclic acetals have a greater tendency to polymerize. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of (2,2-Dimethyl-1,3-dioxan-4-yl)methanol by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of atoms present in the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of similar 1,3-dioxane (B1201747) structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the dioxane ring, the gem-dimethyl groups, and the hydroxymethyl substituent. The chair conformation of the 1,3-dioxane ring leads to different chemical environments for axial and equatorial protons.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C2-CH₃ (axial) | ~1.35 | Singlet (s) | 3H |

| C2-CH₃ (equatorial) | ~1.42 | Singlet (s) | 3H |

| C4-H | ~3.8-4.0 | Multiplet (m) | 1H |

| C5-H (axial) | ~1.5-1.7 | Multiplet (m) | 1H |

| C5-H (equatorial) | ~1.8-2.0 | Multiplet (m) | 1H |

| C6-H (axial) | ~3.6-3.8 | Multiplet (m) | 1H |

| C6-H (equatorial) | ~4.0-4.2 | Multiplet (m) | 1H |

| CH₂OH | ~3.5-3.7 | Doublet of doublets (dd) or Multiplet (m) | 2H |

| CH₂OH | Variable | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the carbon's hybridization and bonding environment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2-(CH₃)₂ | ~98-100 |

| C2-(C H₃)₂ | ~19 (axial), ~29 (equatorial) |

| C 4 | ~75-78 |

| C 5 | ~25-28 |

| C 6 | ~65-68 |

| C H₂OH | ~63-66 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the compound's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the C4-H proton and the protons on C5, as well as between the C5 protons and the C6 protons, confirming the sequence of the dioxane ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~3.8-4.0 ppm to the C4 carbon signal at ~75-78 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be observed from the gem-dimethyl protons (~1.35-1.42 ppm) to the C2 quaternary carbon (~98-100 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and conformation. In the chair conformation of the dioxane ring, NOESY can distinguish between axial and equatorial substituents. For instance, a NOE correlation between the C4-H and an axial proton at C6 would suggest an equatorial orientation for the hydroxymethyl group.

Chiral Purity Determination via NMR

This compound is a chiral molecule. NMR spectroscopy offers a powerful method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

The process involving a CDA works as follows:

The racemic or enantiomerically-enriched alcohol is reacted with a chiral agent (e.g., Mosher's acid or a chiral boric acid) to form two new diastereomeric esters or complexes.

Diastereomers have different physical properties and, crucially, are distinguishable in the NMR spectrum. They will exhibit separate, distinct signals for corresponding protons or carbons.

By integrating the signals corresponding to each diastereomer in the ¹H or ¹³C NMR spectrum, the ratio of the two can be calculated. This ratio directly reflects the enantiomeric ratio of the original alcohol sample, allowing for a precise determination of its chiral purity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of a wide array of organic compounds, including this compound. The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation based on the analyte's polarity and other physicochemical properties.

Research Findings

In the context of synthetic chemistry, reversed-phase HPLC has been utilized for the purification of complex molecules containing the this compound moiety. One specific application involved the purification of a diastereomer of a C33-C51 fragment of Stambomycin D. rsc.org In this research, a reversed-phase HPLC method was employed with a gradient elution. The mobile phase composition changed from 100% water to a mixture of 10% acetonitrile in water over a period of 45 minutes. rsc.org The product containing the this compound structural unit was detected at a wavelength of 210 nm, with a retention time of 13.0 minutes. rsc.org This demonstrates the utility of reversed-phase HPLC in separating and isolating compounds with this specific chemical structure from a reaction mixture.

While this example pertains to the purification of a larger molecule, the principles can be adapted for the analytical determination of this compound itself. The selection of a suitable C18 or other hydrophobic stationary phase, coupled with an optimized mobile phase gradient of water and an organic modifier like acetonitrile or methanol (B129727), would be a typical starting point for method development. Detection via a UV detector at a low wavelength, such as 210 nm, is appropriate for compounds lacking a strong chromophore, as is the case with this compound.

For routine analysis, isocratic elution, where the mobile phase composition remains constant, could be developed to provide a faster and more straightforward method for quantification. The choice between gradient and isocratic elution would depend on the complexity of the sample matrix and the required resolution of the analyte from any impurities.

Table 1: HPLC Parameters for a Compound Containing the this compound Moiety

| Parameter | Value |

|---|---|

| Chromatography Mode | Reversed-Phase |

| Mobile Phase | Water and Acetonitrile |

| Elution | Gradient (100% water to 10% acetonitrile/water) |

| Run Time | 45 minutes |

| Detection Wavelength | 210 nm |

| Retention Time | 13.0 minutes |

Data sourced from a purification study of a complex molecule. rsc.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

Research Findings

Currently, there is a lack of specific, publicly available research detailing the direct analysis of this compound using UPLC. However, the principles of UPLC suggest it would be a highly effective tool for this purpose. A UPLC method would offer several advantages over a conventional HPLC method, including reduced solvent consumption and higher sample throughput, which are beneficial in a high-volume testing environment.

A hypothetical UPLC method for this compound would likely employ a sub-2 µm C18 stationary phase column. The mobile phase would consist of high-purity water and an organic solvent such as acetonitrile or methanol, with a rapid gradient to elute the compound quickly. Due to the higher efficiency of UPLC, the analysis time could be reduced to a few minutes. Detection could be achieved using a photodiode array (PDA) detector to monitor a range of wavelengths or a mass spectrometer (MS) for more selective and sensitive detection. UPLC-MS would be particularly advantageous for identifying and quantifying trace-level impurities.

The development of a UPLC method would involve optimizing parameters such as the gradient profile, flow rate, and column temperature to achieve the best possible separation and peak shape for this compound and any related substances.

Table 2: Potential UPLC Parameters for the Analysis of this compound

| Parameter | Suggested Starting Conditions |

|---|---|

| Column | Sub-2 µm C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Rapid Gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | PDA or Mass Spectrometry |

These are hypothetical starting conditions for method development, as specific UPLC data for this compound is not currently available in the public domain.

Computational and Theoretical Approaches in 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed investigation of molecular and electronic structures. Methods like Density Functional Theory (DFT) are particularly valuable for studying systems like (2,2-Dimethyl-1,3-dioxan-4-yl)methanol.

DFT calculations can be employed to determine the electron distribution within the molecule, identifying regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as areas with high electron density (nucleophilic regions) are prone to attack by electron-deficient species, and vice-versa. For instance, the oxygen atoms in the dioxane ring and the hydroxyl group are expected to be electron-rich. Theoretical studies on related molecules, such as the 1,4-Dioxane-Methanol complex, have utilized DFT to analyze hydrogen bonding and electron density distribution, providing a framework for how this compound might be studied. researchgate.net

Furthermore, these calculations provide accurate estimations of the molecule's energetic properties. This includes the total energy of different conformations, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests that the molecule is more reactive. DFT has been used to study the electronic structure of methanol (B129727), showing that its highest-occupied molecular orbital is near the valence-band maximum, which is relevant to its role as a hole scavenger on surfaces. aps.org

The relative stabilities of different isomers and conformers can be predicted by comparing their calculated total energies. For example, DFT calculations can quantify the energy difference between axial and equatorial orientations of the hydroxymethyl group at the C4 position of the dioxane ring, thus predicting the most stable conformation.

Molecular Modeling and Conformational Analysis of 1,3-Dioxane (B1201747) Ring Systems

Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric and torsional strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces key differences. The C-O bonds are shorter than C-C bonds, leading to more pronounced 1,3-diaxial interactions. thieme-connect.de As a result, substituents on the ring, particularly at the C2, C4, and C6 positions, have a strong preference for the equatorial position to avoid these unfavorable steric clashes. In this compound, the two methyl groups are at C2, and the hydroxymethyl group is at C4.

Computational studies have shown that for 1,3-dioxane and its derivatives, the potential energy surface contains multiple minima, including the chair and various twist-boat conformers. researchgate.netresearchgate.net The chair form is typically the global minimum. researchgate.net The energy barriers between these conformations can also be calculated, providing information about the flexibility of the ring system. For syn-1,3-diol acetonides, which have a related 2,2-dimethyl-1,3-dioxane (B13969650) structure, a chair conformation is adopted. In contrast, anti-1,3-diol acetonides tend to adopt a twist-boat conformation due to severe diaxial interactions in the chair form. thieme-connect.de

The conformational analysis of the hydroxymethyl group at C4 is also critical. Its orientation relative to the ring will influence the molecule's polarity, its ability to form hydrogen bonds, and its interaction with other molecules.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers This table presents representative data from computational studies on substituted 1,3-dioxanes, illustrating the relative stability of different conformations. The exact values for this compound would require specific calculations.

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Substituent) | 0.00 |

| Chair (Axial Substituent) | > 2.0 |

| 1,4-Twist | ~5.0 - 6.0 |

| 2,5-Twist | ~5.5 - 7.0 |

Note: Data is illustrative and based on general findings for substituted 1,3-dioxanes. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. For this compound, these predictions can aid in the assignment of NMR and IR spectra.

NMR spectroscopy is particularly sensitive to the local electronic environment of each nucleus. Quantum chemical methods can calculate the magnetic shielding tensors for each atom, which can then be converted into NMR chemical shifts. These predicted shifts can be compared with experimental spectra to confirm the structure and stereochemistry of the molecule. For example, empirical rules based on 13C NMR have been established for determining the relative configuration of 1,3-diols from their 2,2-dimethyl-1,3-dioxane derivatives. thieme-connect.de In syn isomers, the two methyl groups at C2 are in different electronic environments and thus have different chemical shifts, whereas in anti isomers, they are often equivalent. thieme-connect.de The chemical shift of the C2 carbon itself is also diagnostic: typically below δ 100 for syn isomers and above δ 100 for anti isomers. thieme-connect.de

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Substituted 1,3-Dioxane This table provides an example of how predicted and experimental NMR data are compared. Specific data for this compound would require dedicated computational and experimental work.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2 | 99.5 | 98.7 |

| C4 | 68.2 | 67.5 |

| C5 | 25.1 | 24.8 |

| C6 | 65.9 | 65.3 |

| C2-CH3 (eq) | 28.5 | 27.9 |

| C2-CH3 (ax) | 19.8 | 19.2 |

Note: The data is hypothetical and for illustrative purposes.

Similarly, vibrational frequencies corresponding to the modes of motion in the molecule can be calculated. These frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. This allows for the assignment of specific bands to particular functional groups and vibrational modes, such as the O-H stretch of the hydroxyl group or the C-O stretches of the dioxane ring.

Elucidation of Reaction Mechanisms and Transition States through Computational Simulations

Computational simulations are a powerful tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For reactions involving this compound, these simulations can identify the most likely mechanisms, characterize the structures of transient intermediates, and calculate the energies of transition states.

By modeling the reaction pathway, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. This is particularly useful for understanding the formation of this compound, for instance, in the acid-catalyzed acetalization of glycerol (B35011) with acetone (B3395972), or its subsequent reactions.

Computational studies on the conformational isomerization of 1,3-dioxanes have identified the transition states connecting the chair and twist-boat forms, estimating the potential barriers to these processes. researchgate.net For a chemical reaction, such as the oxidation of the primary alcohol in this compound, computational methods can be used to compare different possible mechanisms, for example, involving different oxidizing agents. The structures of the transition states for each step can be located, and their energies calculated to determine the rate-limiting step of the reaction.

These simulations can also shed light on the role of catalysts. For example, in an acid-catalyzed reaction, the calculations can show how the catalyst interacts with the substrate to lower the activation energy barrier.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity or other properties. researchgate.netnih.gov These models are built on the principle that the properties of a molecule are a function of its structural features. bohrium.com

In the context of this compound and related compounds, QSRR models could be developed to predict various properties. For example, a QSRR model could be created to predict the rate of a particular reaction for a series of substituted 1,3-dioxanes. The model would use a set of calculated molecular descriptors as input. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties (e.g., dipole moment, partial charges on atoms).

The process of developing a QSRR model typically involves:

Data Set Generation: Synthesizing or identifying a series of related compounds and experimentally measuring the property of interest (e.g., reaction rate, chromatographic retention time).

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the series.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to find a mathematical equation that best correlates the descriptors with the measured property. mdpi.com

Model Validation: Testing the predictive power of the model on a set of compounds that were not used in its development.

While specific QSRR studies on this compound are not widely reported, the methodology is broadly applicable. For instance, QSRR has been extensively used in chromatography to predict the retention times of compounds based on their structural features. mdpi.comresearchgate.net Such a model for a series of 1,3-dioxane derivatives could aid in their separation and identification.

Advanced Research Applications and Future Directions of 2,2 Dimethyl 1,3 Dioxan 4 Yl Methanol

Role as Chiral Building Blocks in Stereoselective Synthesis

(2,2-Dimethyl-1,3-dioxan-4-yl)methanol is a constituent of the "chiral pool," a collection of readily available, enantiomerically pure compounds. These compounds are strategically incorporated into synthetic pathways to control the stereochemical outcome of a reaction. The inherent chirality within these building blocks facilitates the stereoselective creation of new stereocenters.

The production of complex natural products in an enantiomerically pure form represents a significant hurdle in the field of organic chemistry. Chiral building blocks such as this compound are prized as foundational materials for assembling specific stereoisomers of these elaborate molecules. Although direct and comprehensive examples of the application of this compound in the total synthesis of complex natural products are not extensively reported in readily accessible literature, its structural framework is a key element in numerous synthetic strategies. The protected diol moiety enables the selective chemical alteration of the primary alcohol, allowing for its transformation into a variety of synthons necessary for constructing larger, stereochemically defined molecules.

Asymmetric induction is a fundamental process in which a chiral entity, such as a chiral catalyst or an auxiliary, governs the formation of a particular stereoisomer. Chiral auxiliaries are temporarily bonded to a substrate to steer the stereochemical direction of a reaction, and are subsequently removed. wikipedia.orgsigmaaldrich.com In a similar vein, ligands for asymmetric metal catalysis frequently integrate chiral backbones to forge a chiral environment around the metallic center, thereby influencing the stereoselectivity of the reaction it catalyzes.

While specific instances of ligands or auxiliaries derived directly from this compound for asymmetric catalysis are not prominently featured in the existing literature, its chiral characteristics position it as a viable candidate for such roles. The design of new chiral ligands and auxiliaries remains an active field of research, and the structural attributes of this compound are well-suited for modification for deployment in asymmetric transformations. scispace.com

Intermediates in the Synthesis of Advanced Organic Molecules

The utility of this compound as a multifaceted intermediate is well-documented in the synthesis of a variety of advanced organic molecules, spanning from critical pharmaceuticals to efficient agrochemicals and specialized fine chemicals.

This compound serves as a critical intermediate in the manufacture of the chiral side chains for several leading statin drugs, which are extensively used as antilipidemic agents to reduce cholesterol levels. Its rigid dioxan ring serves to protect the diol functionality, thereby permitting precise chemical manipulations on other sections of the molecule.

This compound is a key precursor for the synthesis of the side chains for major statins such as:

Atorvastatin: A key chiral side-chain for Atorvastatin, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, is synthesized from a derivative of this compound. wikipedia.org

Rosuvastatin: The synthesis of Rosuvastatin entails the coupling of a pyrimidine (B1678525) core with tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, which is produced from this compound. researchgate.netnih.govnih.govamazonaws.comyork.ac.uk

Pitavastatin: A pivotal intermediate for Pitavastatin, a crystalline solid form of a (4R,6S)-(E)-6-[2-(2-cyclopropyl)-4-(4-fluorophenyl)quinolin-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetate derivative, is created using a derivative of this compound. scispace.com

| Statin | Key Intermediate Derived from this compound |

|---|---|

| Atorvastatin | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate |

| Rosuvastatin | tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate |

| Pitavastatin | (4R,6S)-(E)-6-[2-(2-cyclopropyl)-4-(4-fluorophenyl)quinolin-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetate derivative |

Table 1: Key Statin Intermediates Derived from this compound

Within the agrochemical sector, this compound has been explored as a potent adjuvant for augmenting the effectiveness of herbicides. Adjuvants are substances incorporated into pesticide formulations to enhance their performance.

A study focusing on the efficacy of glyphosate-based herbicides on the prevalent weed Chenopodium album L. revealed that the inclusion of this compound as an adjuvant markedly decreased the required effective dose of glyphosate. wikipedia.orgscispace.com

| Treatment | Effective Dose (ED) Reduction |

|---|---|

| Glyphosate + 1 vol.% this compound (DDM) | 40% |

| Glyphosate + 1 vol.% 2,2-dimethyl-1,3-dioxolane (B146691) (DMD) | 40% |

| Glyphosate + 1 vol.% 2,2,4-trimethyl-1,3-dioxolane (B74433) (TMD) | 50% |

Table 2: Efficacy of Dioxolane-based Adjuvants with Glyphosate

The application of this compound as an adjuvant presents a viable strategy for diminishing the total volume of herbicides applied in agriculture, consequently lessening their ecological footprint.

This compound also functions as an intermediate in the production of a range of fine chemicals. Its protected diol configuration is beneficial in complex, multi-step syntheses that demand selective reactions. For example, it is a precursor in the synthesis of 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, which is a highly versatile reagent in organic synthesis. chemicalbook.com

Moreover, investigations in the realm of green chemistry have examined derivatives of the related compound (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, such as methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate, as potential bio-based solvents. bldpharm.com This underscores the wider potential of this class of compounds in the development of more sustainable chemical processes.

Applications in Materials Science and Polymer Chemistry